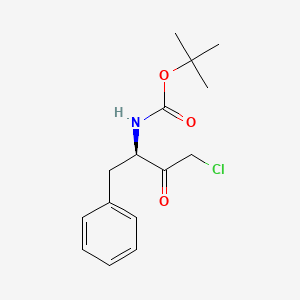
(3R)-3-(N-Boc-amino)-1-chloro-4-phényl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a tert-butyl group, a chloro substituent, and a phenyl ring
Applications De Recherche Scientifique
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s known that n-boc protected compounds are commonly used in pharmaceutical research and development . The Boc group (tert-butoxycarbonyl) is a protective group for amines, which prevents them from reacting under certain conditions .
Mode of Action
The compound, also known as “TERT-BUTYL N-[(2R)-4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL]CARBAMATE”, undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the amine for further reactions . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Biochemical Pathways
The deprotection of the boc group is a crucial step in many biochemical synthesis pathways, enabling the creation of a variety of aromatic and aliphatic amines .
Pharmacokinetics
The boc group is known to improve the solubility and stability of drug molecules, which can enhance their bioavailability .
Result of Action
The result of the compound’s action is the production of a variety of aromatic and aliphatic amines through the deprotection of the Boc group . These amines can then be used in further reactions to create a wide range of pharmaceutical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature for the deprotection process . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which can enhance efficiency and productivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with 4-chloro-3-oxo-1-phenylbutan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
Uniqueness
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group. These features contribute to its distinct reactivity and potential applications compared to its similar compounds. The ®-configuration may result in different biological activities and interactions compared to the (S)-enantiomers.
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDNFBATYIEIE-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703865 |
Source


|
| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150935-37-8 |
Source


|
| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

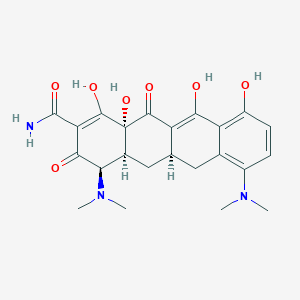
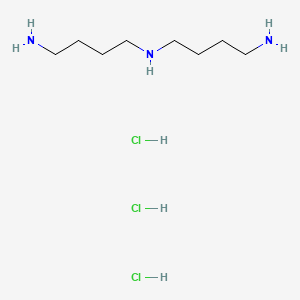

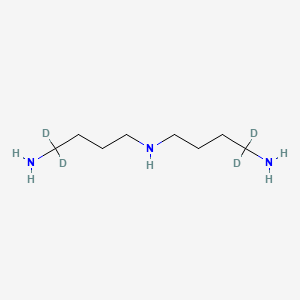
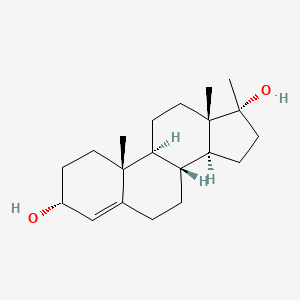
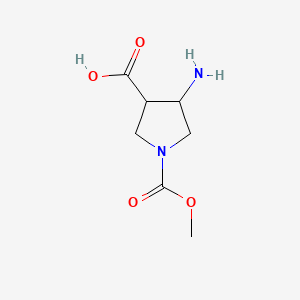
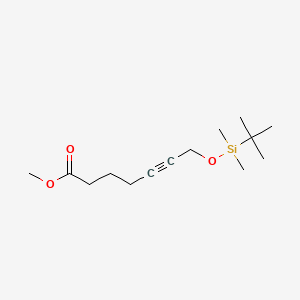
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
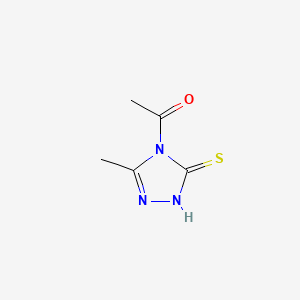
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
